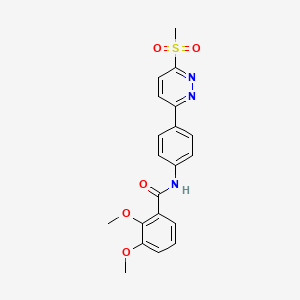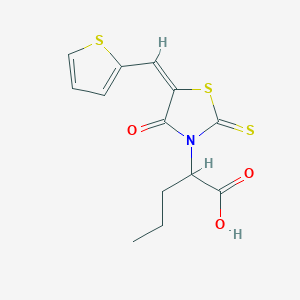
(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid, commonly known as OTTA, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. OTTA is a synthetic compound that has shown promising results in various scientific research studies.
Scientific Research Applications
Photophysical Properties and Computational Study
- The compound has been studied for its properties as a d-π-A type chromophore, showing significant absorption and emission wavelengths in the UV-visible spectrum. These chromophores, including related compounds, have been characterized using various spectroscopic techniques and explored for intramolecular charge transfer characteristics (Jachak et al., 2021).
Anticancer Properties
- A related compound has been evaluated for its anticancer properties. The National Cancer Institute selected these compounds for in vitro cell line screening, revealing weak to medium anticancer activity against specific cancer cell lines (Horishny, Chaban, & Matiychuk, 2021).
Anticancer and Antiangiogenic Effects
- Novel thioxothiazolidin-4-one derivatives, closely related to the compound , have been synthesized and shown to inhibit tumor growth and tumor-induced angiogenesis in a mouse model. These findings suggest potential applications in anticancer therapy (Chandrappa et al., 2010).
Antimicrobial Activity
- Derivatives of this compound have demonstrated significant antimicrobial activity against a range of bacteria, mycobacteria, and fungi. This includes potent activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).
Trypanocidal and Anticancer Activity
- Certain derivatives of the compound have been synthesized and evaluated for their trypanocidal activity against Trypanosoma brucei. Additionally, these compounds displayed significant anticancer activity, highlighting their potential in pharmacological applications (Holota et al., 2019).
Influence on Cell Immunity
- A study investigated the effect of a derivative on the cellular immunity of laboratory animals. The compound exhibited antifungal properties and selectively stimulated immune cells, indicating potential applications in immunomodulatory therapies (Konechnyi et al., 2021).
Fluorescence Properties for Metal Ion Detection
- A derivative has been synthesized and characterized for its selective fluorescent quenching effect on cobalt ions, suggesting its use as a chemical sensor for metal ion detection (Li Rui-j, 2013).
properties
IUPAC Name |
2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S3/c1-2-4-9(12(16)17)14-11(15)10(20-13(14)18)7-8-5-3-6-19-8/h3,5-7,9H,2,4H2,1H3,(H,16,17)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQIHKNMLBAXSB-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=CS2)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2372186.png)
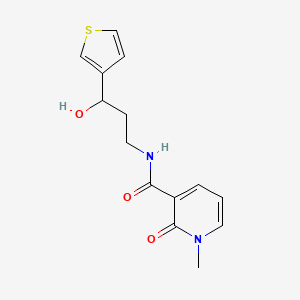
![6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2372188.png)
![(4-Chlorophenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2372189.png)
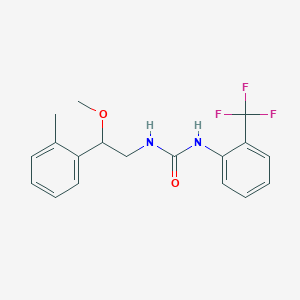
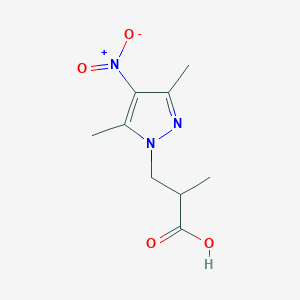
![Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2372192.png)
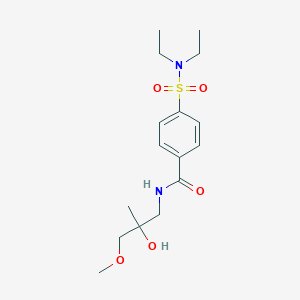

![1-[1'-(2,2,2-Trifluoroacetyl)-[2,3'-bipiperidine]-1-yl]prop-2-en-1-one](/img/structure/B2372198.png)
![3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride](/img/structure/B2372201.png)
![N-(4-ethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2372204.png)
![Ethanediamide, N1-[1,1'-biphenyl]-2-yl-N2-(phenylmethyl)-](/img/structure/B2372207.png)
